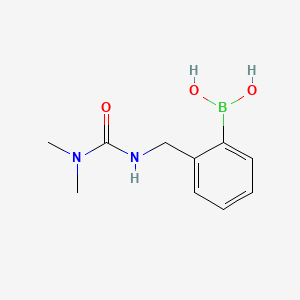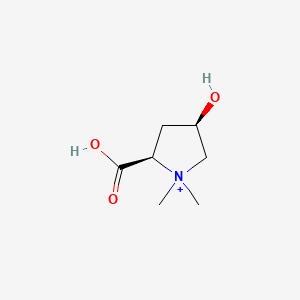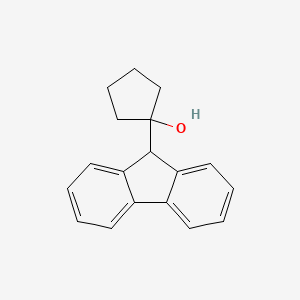
(2-((3,3-Dimethylureido)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((3,3-Dimethylureido)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,3-dimethylureido)methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((3,3-Dimethylureido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized via the hydroboration of an appropriate phenyl derivative, followed by oxidation.
Introduction of the (3,3-Dimethylureido)methyl Group: This step involves the reaction of the phenylboronic acid intermediate with a (3,3-dimethylureido)methylating agent under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boronic acid derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(2-((3,3-Dimethylureido)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly as a building block for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of (2-((3,3-Dimethylureido)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and interactions with biological molecules. The boronic acid group can interact with hydroxyl groups, forming cyclic esters, which is a key feature in its reactivity and applications.
相似化合物的比较
Phenylboronic Acid: A simpler analog without the (3,3-dimethylureido)methyl group.
(2-(Hydroxymethyl)phenyl)boronic Acid: Similar structure but with a hydroxymethyl group instead of the (3,3-dimethylureido)methyl group.
(2-(Aminomethyl)phenyl)boronic Acid: Contains an aminomethyl group instead of the (3,3-dimethylureido)methyl group.
Uniqueness: (2-((3,3-Dimethylureido)methyl)phenyl)boronic acid is unique due to the presence of the (3,3-dimethylureido)methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This group can enhance the compound’s stability, solubility, and interaction with biological targets, making it valuable in various applications.
属性
分子式 |
C10H15BN2O3 |
|---|---|
分子量 |
222.05 g/mol |
IUPAC 名称 |
[2-[(dimethylcarbamoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O3/c1-13(2)10(14)12-7-8-5-3-4-6-9(8)11(15)16/h3-6,15-16H,7H2,1-2H3,(H,12,14) |
InChI 键 |
RVNKDWFPRKHCSB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1CNC(=O)N(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)
![1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747906.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747921.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747926.png)
![1-(2,2-difluoroethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747934.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747940.png)

![[4-(Dimethylamino)-2-methoxyphenyl]methanol](/img/structure/B11747956.png)
![tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11747972.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747975.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11748001.png)
